molecular formula C7H11N3S2 B2884797 5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol CAS No. 66180-52-7

5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol

Cat. No.: B2884797
CAS No.: 66180-52-7
M. Wt: 201.31
InChI Key: NXYCCXNQSGLOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a piperidine ring, a thiadiazole ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with thiosemicarbazide, followed by cyclization with carbon disulfide under basic conditions to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Morpholin-1-yl)-1,3,4-thiadiazole-2-thiol
  • 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol
  • 5-(Piperazin-1-yl)-1,3,4-thiadiazole-2-thiol

Uniqueness

5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-piperidin-1-yl-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S2/c11-7-9-8-6(12-7)10-4-2-1-3-5-10/h1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYCCXNQSGLOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66180-52-7
Record name 5-(piperidin-1-yl)-1,3,4-thiadiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.